(1-Ethylpiperidin-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

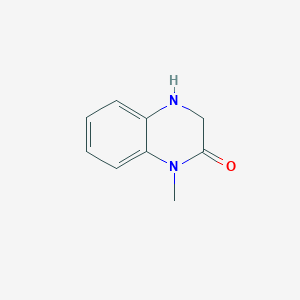

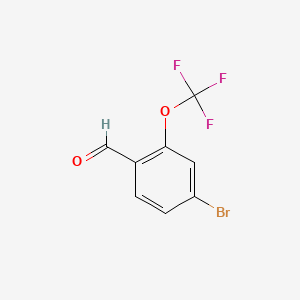

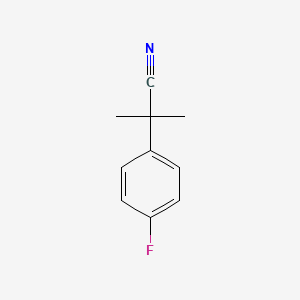

(1-Ethylpiperidin-4-yl)acetic acid, also known as EPAA, is a synthetic organic compound that has gained attention in recent years due to its potential applications in scientific research. EPAA is a derivative of piperidine, a cyclic organic compound, and is composed of a carboxylic acid group, an ethyl group, and a piperidine ring. EPAA has a wide range of uses in the laboratory, from being used as a catalyst in chemical reactions, to being used as a reagent in the synthesis of other compounds. EPAA has also been studied for its potential biochemical and physiological effects, as well as its ability to be used in various lab experiments.

Applications De Recherche Scientifique

Ligand Synthesis and Semiconductor Applications : The compound 4-carboxy-1,8-naphthyrid-2-yl, related to (1-Ethylpiperidin-4-yl)acetic acid, is utilized as a ligand in metal complexes, which are important in semiconductor applications (Zong, Zhou, & Thummel, 2008).

Marine Fungus Derivatives : Compounds structurally similar to this compound have been isolated from the marine fungus Penicillium sp., indicating potential biological or pharmaceutical applications (Wu et al., 2010).

Energetic Materials Synthesis : Derivatives of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, closely related to this compound, have been synthesized and characterized for their potential as energetic materials (Joo et al., 2012).

Anticancer Agent Synthesis : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a compound structurally related to this compound, has been used in the synthesis of potential anticancer agents (Temple et al., 1983).

Pharmaceutical Research : Research on derivatives of 1,2,4-triazole, which includes this compound analogs, indicates their potential in pharmaceutical applications due to their diverse biological activities (Salionov, 2015).

Fluorescent Film Monomers : Derivatives of this compound have been utilized in the synthesis of acrylates for potential use as monomers in the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).

Quantum Chemical Analysis : Quantum chemical calculations have been conducted on derivatives of this compound to understand their molecular properties, which is crucial in material science and drug design (Bouklah et al., 2012).

Supramolecular Synthon Applications : Research into 1,2,4-Triazole-carboxylate, a related compound, has demonstrated its use in constructing three-dimensional chains of porous nanoballs, significant in material science (Naik et al., 2010).

Green Chemistry Applications : this compound derivatives have been investigated for their roles in green chemistry applications, particularly in alcohol oxidation systems (Li & Zhang, 2009).

Auxin Activity in Plant Growth : Studies on 2-alkylindole-3-acetic acids, structurally similar to this compound, have revealed their auxin activity, impacting plant growth and development (Antolić et al., 2004).

Safety and Hazards

“(1-Ethylpiperidin-4-yl)acetic acid” is classified as Eye Damage 1 according to the GHS classification . The compound has the signal word “Danger” and the hazard statement H318 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2-(1-ethylpiperidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHNVBMJTWHLJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596466 |

Source

|

| Record name | (1-Ethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915922-85-9 |

Source

|

| Record name | 1-Ethyl-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)